molecular formula C24H18F3N3O2S B319780 N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B319780
M. Wt: 469.5 g/mol
InChI Key: VHFVMPDSBHMCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction.

    Attachment of the Trifluoromethyl Group: This can be achieved through electrophilic substitution reactions.

    Formation of the Acetamide Group: The acetamide group can be introduced through amidation reactions.

    Final Coupling: The final step involves coupling the benzhydryl group with the previously synthesized intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfur atom.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include proteins involved in disease pathways, and the pathways involved could be those related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Benzhydrylacetamide: Lacks the pyrimidine and furan rings.

    2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide: Lacks the benzhydryl group.

    N-Benzhydryl-2-(4-furan-2-yl-pyrimidin-2-ylsulfanyl)-acetamide: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of the benzhydryl, furan, pyrimidine, and trifluoromethyl groups in N-(diphenylmethyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide may confer specific properties such as enhanced binding affinity, increased stability, or unique reactivity compared to similar compounds.

Properties

Molecular Formula

C24H18F3N3O2S

Molecular Weight

469.5 g/mol

IUPAC Name

N-benzhydryl-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H18F3N3O2S/c25-24(26,27)20-14-18(19-12-7-13-32-19)28-23(29-20)33-15-21(31)30-22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,22H,15H2,(H,30,31)

InChI Key

VHFVMPDSBHMCIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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